molecular formula C8H10ClFN2O2 B13472023 1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride

1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride

Cat. No.: B13472023
M. Wt: 220.63 g/mol
InChI Key: KPGKTWIMSIWHEC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride is an organic compound that features a fluorine, methyl, and nitro group attached to a benzene ring, with a methanamine group and hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride typically involves multiple steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Methylation: The addition of a methyl group.

    Hydrochloride Formation: The conversion of the amine to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, fluorination, and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(5-Fluoro-2-methyl-3-aminophenyl)methanaminehydrochloride.

Scientific Research Applications

1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone
  • 1-(5-Fluoro-2-methyl-3-nitrophenyl)propane
  • 1-(5-Fluoro-2-methyl-3-nitrophenyl)butane

Uniqueness

1-(5-Fluoro-2-methyl-3-nitrophenyl)methanaminehydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methanamine group and hydrochloride salt can enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H10ClFN2O2

Molecular Weight

220.63 g/mol

IUPAC Name

(5-fluoro-2-methyl-3-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9FN2O2.ClH/c1-5-6(4-10)2-7(9)3-8(5)11(12)13;/h2-3H,4,10H2,1H3;1H

InChI Key

KPGKTWIMSIWHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)CN.Cl

Origin of Product

United States

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